5-(4-Bromophenyl)pyrazin-2-amine
Description
5-(4-Bromophenyl)pyrazin-2-amine is an aminopyrazine derivative featuring a 4-bromophenyl substituent at the 5-position of the pyrazine ring. The para-bromophenyl group is critical for its activity, as structural modifications to this moiety or the pyrazine core significantly reduce potency . Its mechanism of action is distinct from brominated coelenterazines (imidazopyrazinone core), highlighting the importance of the aminopyrazine scaffold .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-(4-bromophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) |
InChI Key |
VZRHAFKGENWIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
3-(4-Bromophenyl)pyrazin-2-amine (Clm-1)
- Structure : 4-Bromophenyl at 3-position of pyrazine.
- Activity : Exhibits potent cytotoxicity (IC₅₀ < 10 µM in MCF-7 and PC-3 cells).
- Key Finding : Structural rigidity is essential; modifications like bromine addition (Clm-3) or core substitution (Clm-2) abolish activity .
- Mechanism : Independent of coelenterazine-related pathways, suggesting a unique anticancer profile .
5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide (6c)
- Structure : Pyrazine core with urea-linked 4-bromophenyl and cyclopentylamide groups.
- Activity : IC₅₀ = 0.6–0.9 µM in HepG2, HeLa, and A549 cells, surpassing sorafenib .
- Advantage: Non-cytotoxic to normal fibroblasts (IC₅₀ > 100 µM), unlike sorafenib .
- SAR : The urea bridge and cyclopentylamide enhance selectivity and potency.
Brominated Coelenterazines (Imidazopyrazinone Core)
- Structure: Imidazopyrazinone core with 4-bromophenyl.
- Activity: Anticancer activity but distinct from aminopyrazines due to core differences .
- Key Contrast : Less structurally rigid; activity depends on chemiluminescent properties .
Compounds with Varied Heterocycles and Substituents
Pyridazin-3(2H)-one Derivatives (FPR Agonists)
- Examples : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : FPR2 agonists with calcium mobilization and chemotaxis in neutrophils .
- SAR: The bromophenyl group contributes to receptor selectivity but requires a pyridazinone core for activity .
Oxadiazole Derivatives
- Examples : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole.
- Activity : 59.5–61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .
- SAR: The 4-bromophenylpropanone group enhances anti-inflammatory effects but requires an oxadiazole core .
Triazole-Thiones
- Examples : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Substituent-Driven Activity Modulation
5-(Trifluoromethyl)pyrazin-2-amine
- Structure : Trifluoromethyl at pyrazine 5-position.
- Properties : Increased lipophilicity and electron-withdrawing effects vs. bromophenyl .
- Use Case : Often employed in agrochemicals due to enhanced metabolic stability .
3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine
- Structure : Methoxyphenyl and benzyl substituents.
- Properties : Reduced cytotoxicity compared to bromophenyl analogues, highlighting the role of halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
